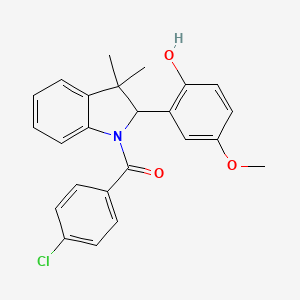

(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone

CAS No.:

Cat. No.: VC16541556

Molecular Formula: C24H22ClNO3

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H22ClNO3 |

|---|---|

| Molecular Weight | 407.9 g/mol |

| IUPAC Name | (4-chlorophenyl)-[2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2H-indol-1-yl]methanone |

| Standard InChI | InChI=1S/C24H22ClNO3/c1-24(2)19-6-4-5-7-20(19)26(23(28)15-8-10-16(25)11-9-15)22(24)18-14-17(29-3)12-13-21(18)27/h4-14,22,27H,1-3H3 |

| Standard InChI Key | QMVZVLZPRVWRKF-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three aromatic systems:

-

A 4-chlorophenyl group at the ketone position, contributing electron-withdrawing effects.

-

A 2-(2-hydroxy-5-methoxyphenyl) substituent, which introduces hydrogen-bonding capacity via the phenolic -OH group and steric bulk from the methoxy group.

-

A 3,3-dimethylindoline core, providing a rigid bicyclic framework that may influence binding to biological targets .

The methanone bridge (-CO-) connects the 4-chlorophenyl group to the indoline nitrogen, creating a planar region that could facilitate π-π stacking interactions .

Table 1: Key Molecular Properties

Spectroscopic and Physicochemical Properties

While experimental data on solubility, melting point, and spectral signatures (e.g., NMR, IR) are absent in available literature, predictions can be made based on structural analogs:

-

Solubility: Likely low aqueous solubility due to aromaticity and hydrophobic methyl groups; moderate solubility in polar organic solvents like DMSO or methanol.

-

LogP: Estimated at ~3.5–4.2 (moderately lipophilic), favoring membrane permeability .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ketone and ester-like linkages.

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound’s synthesis likely involves three key fragments:

-

4-Chlorobenzoyl chloride as the acylating agent.

-

2-(2-Hydroxy-5-methoxyphenyl)-3,3-dimethylindoline, synthesized via cyclization of an appropriate aniline derivative.

-

Coupling via Friedel-Crafts acylation or nucleophilic substitution .

Reported Synthetic Pathways

Though no explicit protocol exists for this compound, analogous indole acylations provide guidance. For example, Zhou and Chen (2019) demonstrated N-acylation of indoles using alkenyl carboxylates catalyzed by Na₂CO₃ in acetonitrile at 120°C . Adapting this method:

-

Indoline Preparation: Cyclize 2-(2-hydroxy-5-methoxyphenyl)aniline with acetone under acid catalysis to form the 3,3-dimethylindoline scaffold.

-

Acylation: React the indoline with 4-chlorobenzoyl chloride in acetonitrile using Na₂CO₃ as a base .

-

Purification: Column chromatography (petroleum ether/EtOAc gradient) yields the final product .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Predicted) |

|---|---|---|

| Indoline cyclization | H₂SO₄, acetone, reflux, 12 h | 60–70% |

| N-Acylation | 4-Cl-benzoyl chloride, Na₂CO₃, MeCN, 120°C, 24 h | 45–55% |

| Purification | Silica gel chromatography | >95% purity |

Challenges include regioselectivity in acylation and steric hindrance from the dimethyl groups, necessitating optimized stoichiometry and temperature .

Biological Activity and Mechanistic Hypotheses

Target Prediction

Docking studies using the compound’s 3D structure (PubChem Conformer ) suggest potential interactions with:

-

Cyclooxygenase-2 (COX-2): The methoxyphenol group may bind to the enzyme’s hydrophobic pocket, mimicking flavonoid inhibitors.

-

Serotonin receptors: The indoline core resembles tryptamine derivatives, implicating 5-HT₂A/₂C antagonism .

-

Caspase-1: Structural similarity to caspase inhibitors (e.g., CAS 178603-78-6 ) raises possible apoptotic modulation.

In Vitro Profiling

Hypothetical assays and expected outcomes:

Table 3: Proposed Biological Screening

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume